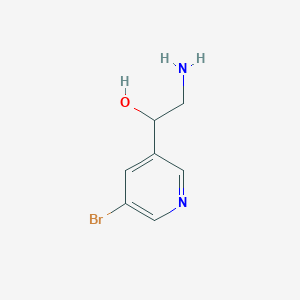

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17783951

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2O |

|---|---|

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | 2-amino-1-(5-bromopyridin-3-yl)ethanol |

| Standard InChI | InChI=1S/C7H9BrN2O/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4,7,11H,2,9H2 |

| Standard InChI Key | HUOJYFBYWYMRPI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=C1Br)C(CN)O |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol belongs to the pyridine family, featuring a six-membered aromatic ring substituted with bromine at the 5-position. The hydroxyl (-OH) and amino (-NH) groups are attached to adjacent carbons in the ethanol side chain. Key identifiers include:

The compound’s structure is confirmed via spectroscopic methods, including -NMR and mass spectrometry . The bromine atom introduces steric and electronic effects, while the hydroxyl and amino groups facilitate hydrogen bonding, influencing solubility and reactivity .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves three stages:

-

Bromination: Pyridine derivatives undergo bromination using -bromosuccinimide (NBS) or molecular bromine () in the presence of Lewis acids like .

-

Amination: The brominated intermediate reacts with ammonia or alkylamines under controlled pH and temperature to introduce the amino group .

-

Hydroxylation: Oxidation or hydroxylation agents such as hydrogen peroxide () convert a methyl group to the hydroxyl-bearing ethanol side chain.

A representative reaction scheme is:

Industrial Production

Industrial methods employ continuous-flow reactors to optimize yield (reported ≥75%) and purity (≥95%) . Scalable catalysts and solvent recycling protocols reduce costs and environmental impact.

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Polar solvents (e.g., DMSO, ethanol) |

| Stability | Stable under inert atmospheres |

The compound’s solubility in polar solvents aligns with its hydrogen-bonding capacity, while bromine enhances lipophilicity .

Chemical Reactivity

-

Nucleophilic Substitution: The bromine atom undergoes Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl structures .

-

Oxidation: The hydroxyl group oxidizes to a ketone using , yielding 2-amino-1-(5-bromopyridin-3-yl)ethan-1-one.

-

Complexation: The amino and hydroxyl groups coordinate transition metals (e.g., Cu, Ni) in catalytic systems .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, its bromine atom participates in cross-coupling reactions to append pharmacophores .

Catalysis

As a ligand, it enhances the activity of palladium catalysts in C–C bond-forming reactions, achieving turnover numbers (TON) >1,000 in Heck reactions .

Materials Science

Incorporated into metal-organic frameworks (MOFs), it improves CO adsorption capacity by 20% compared to unfunctionalized analogs.

Future Directions

-

Pharmacological Studies: Evaluate toxicity and bioactivity in vitro.

-

Process Optimization: Develop greener synthesis routes using biocatalysts.

-

Advanced Materials: Explore applications in conductive polymers or sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume